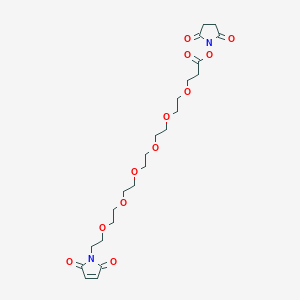

Mal-PEG6-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O12/c26-19-1-2-20(27)24(19)6-8-32-10-12-34-14-16-36-18-17-35-15-13-33-11-9-31-7-5-23(30)37-25-21(28)3-4-22(25)29/h1-2H,3-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNUCVXNAHYFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mal-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mal-PEG6-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details the chemistry of its reactive moieties, optimal reaction conditions, potential side reactions, and provides exemplary experimental protocols.

Introduction to this compound

This compound is a versatile chemical crosslinker that features three key components: a maleimide group, a six-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional nature allows for the sequential and specific conjugation of two different biomolecules, typically a protein and a payload molecule. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The NHS ester, on the other hand, is highly reactive towards primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues. The hydrophilic PEG6 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which can be beneficial for maintaining the stability and biological activity of the conjugated molecules.

Core Reaction Mechanisms

The utility of this compound lies in its ability to facilitate a two-step conjugation process, allowing for precise control over the formation of the desired bioconjugate.

Step 1: Amine Acylation via the NHS Ester

The first step in a typical two-step conjugation involves the reaction of the NHS ester with a primary amine on the first biomolecule (e.g., an antibody). This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.

The reaction is highly pH-dependent. The primary amine needs to be in its unprotonated form to act as a nucleophile. Therefore, the reaction is most efficient in the pH range of 7.2 to 8.5.[1] At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield.[1]

Step 2: Thiol-Maleimide Michael Addition

Following the initial conjugation and removal of excess this compound, the maleimide-functionalized biomolecule is introduced to a second molecule containing a free sulfhydryl group. The maleimide group reacts with the thiol via a Michael addition reaction, forming a stable thioether bond.[2]

This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[2] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the maleimide group can lose its specificity and react with amines, and the rate of hydrolysis of the maleimide ring also increases.

Quantitative Data on Reaction Parameters

The efficiency of bioconjugation with this compound is critically dependent on several factors, most notably pH. The following tables summarize key quantitative data related to the reaction kinetics and stability.

pH Dependence of Reactions

| Reactive Group | Optimal pH Range | Below Optimal pH | Above Optimal pH |

| NHS Ester | 7.2 - 8.5 | Amine is protonated, leading to a very slow reaction rate. | Rate of hydrolysis of the NHS ester increases significantly, reducing conjugation efficiency. |

| Maleimide | 6.5 - 7.5 | Thiol group is predominantly protonated, resulting in a very slow reaction rate. | Can react with amines, losing chemoselectivity. Rate of maleimide hydrolysis also increases. |

Stability of Linkages and Competing Reactions

| Linkage/Group | Competing Reaction/Instability | Conditions Favoring Instability | Mitigation Strategies |

| NHS Ester | Hydrolysis | Higher pH (e.g., half-life of 10 mins at pH 8.6 and 4°C) | Perform reactions at the lower end of the optimal pH range (7.2-7.5) and use the reagent immediately after reconstitution. |

| Thiosuccinimide (from Maleimide) | Retro-Michael Reaction (Thiol Exchange) | Presence of other thiols (e.g., glutathione in vivo), higher pH. | Hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form by incubating at a slightly basic pH (8-9) post-conjugation. |

| Maleimide | Hydrolysis | Higher pH (>7.5) | Perform conjugation within the optimal pH range of 6.5-7.5. |

| Maleimide | Thiazine Rearrangement | With unprotected N-terminal cysteine residues. | Perform conjugation under acidic conditions or avoid using an N-terminal cysteine with a free amino group. |

Experimental Protocols

The following is a detailed, representative two-step protocol for the conjugation of an antibody to a sulfhydryl-containing payload using this compound.

Materials

-

Antibody (in amine-free buffer, e.g., PBS, at 1-10 mg/mL)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Sulfhydryl-containing payload molecule

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reducing agent (if antibody disulfides need to be reduced), e.g., TCEP (tris(2-carboxyethyl)phosphine)

Experimental Workflow

Detailed Procedure

Step 1: Activation of Antibody with this compound

-

Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 7.5. The concentration should typically be between 1-10 mg/mL. If the buffer contains primary amines like Tris or glycine, they must be removed by dialysis or using a desalting column.

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Mal-(PEG)n-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain protein solubility.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with the conjugation buffer (PBS, pH 7.2-7.5).

Step 2: Conjugation of Activated Antibody to Sulfhydryl-Containing Payload

-

Prepare Payload: Dissolve the sulfhydryl-containing payload in a suitable solvent. If the payload has disulfide bonds, they may need to be reduced to free thiols using a reducing agent like TCEP.

-

Reaction: Immediately add the sulfhydryl-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours at 4°C.

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent such as cysteine or β-mercaptoethanol can be added.

Step 3: Purification and Characterization

-

Purification: Purify the final antibody-payload conjugate from excess payload and other reaction components using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

-

Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL) and confirm the integrity of the conjugate. Techniques such as SDS-PAGE, mass spectrometry, and HPLC are commonly used for characterization.

Conclusion

This compound is a powerful and versatile tool for the creation of well-defined bioconjugates. A thorough understanding of its dual-reaction mechanism, the influence of reaction parameters, particularly pH, and potential side reactions is crucial for its successful application. By following a carefully controlled two-step conjugation protocol, researchers and drug development professionals can effectively utilize this compound to construct novel antibody-drug conjugates and other targeted biomolecules with high efficiency and specificity.

References

An In-Depth Technical Guide to Mal-PEG6-NHS Ester: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG6-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This molecule incorporates three key components: a maleimide group, a six-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of features allows for the covalent and specific linkage of two different biomolecules, typically a protein and a therapeutic agent or imaging probe. The maleimide moiety provides reactivity towards sulfhydryl groups, commonly found in cysteine residues, while the NHS ester selectively targets primary amines, such as those on lysine residues or the N-terminus of a protein. The hydrophilic PEG6 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, which can improve the pharmacokinetic properties of the final product.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a well-characterized molecule with defined physical and chemical properties crucial for its application in precise bioconjugation strategies. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₄N₂O₁₂ | [1][2] |

| Molecular Weight | 530.52 g/mol | [1][3] |

| CAS Number | 1599472-25-9 | [4] |

| Appearance | White to off-white solid or oil | |

| Purity | Typically >95% (HPLC) | |

| Solubility | Soluble in DMSO, DMF, and DCM | |

| Storage Conditions | Store at -20°C, desiccated |

Reactivity and Reaction Mechanism

The utility of this compound lies in its two distinct reactive groups, which can be addressed sequentially to form well-defined bioconjugates. The reactivity of each group is highly dependent on the pH of the reaction medium.

Maleimide Reactivity with Thiols

The maleimide group reacts specifically with sulfhydryl (thiol) groups, primarily from cysteine residues in proteins, via a Michael addition reaction. This reaction forms a stable thioether bond.

-

Optimal pH: 6.5 - 7.5

-

Mechanism: The deprotonated thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond.

-

Kinetics: The reaction is generally fast, with second-order rate constants for the reaction of maleimides with cysteine being in the range of 10² to 10³ M⁻¹s⁻¹ at neutral pH. For example, the reaction of N-ethylmaleimide with cysteine has a specific rate constant of 14 L·mol⁻¹·s⁻¹ at pH 4.95 and 25°C. The rate increases with pH as the concentration of the more nucleophilic thiolate anion increases.

-

Stability: The resulting thioether bond is generally stable; however, it can undergo a retro-Michael reaction, especially in the presence of other thiols. Hydrolysis of the succinimide ring can occur at higher pH, leading to a more stable, ring-opened structure.

NHS Ester Reactivity with Primary Amines

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily acylates primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins, to form a stable amide bond.

-

Optimal pH: 7.2 - 8.5

-

Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.

-

Kinetics: The reaction is typically rapid, with the half-life of NHS esters in aqueous solution being highly pH-dependent. At pH 7.0 and 0°C, the half-life is 4-5 hours, which decreases to 10 minutes at pH 8.6 and 4°C.

-

Stability: The resulting amide bond is highly stable under physiological conditions. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation process. It is recommended to optimize the conditions for each specific application.

Two-Step Conjugation Protocol: Antibody-Small Molecule Conjugation

This protocol describes the conjugation of a thiol-containing small molecule to an antibody.

Materials:

-

Antibody of interest

-

This compound

-

Thiol-containing small molecule

-

Reaction Buffer A (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.4)

-

Reaction Buffer B (e.g., Phosphate buffer with EDTA, pH 6.5-7.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis equipment

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into Reaction Buffer A using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Step 1: Reaction of this compound with Antibody (Amine Reaction):

-

Equilibrate the vial of this compound to room temperature before opening.

-

Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.

-

Optional: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubating for 15-30 minutes.

-

-

Purification of the Maleimide-Activated Antibody:

-

Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against Reaction Buffer B.

-

-

Step 2: Reaction of Maleimide-Activated Antibody with Thiol-Containing Small Molecule (Thiol Reaction):

-

Prepare a stock solution of the thiol-containing small molecule in a suitable solvent.

-

Add a 1.5-5 fold molar excess of the thiol-containing small molecule to the purified maleimide-activated antibody.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

-

Final Purification:

-

Purify the final antibody-small molecule conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted small molecule and any aggregates.

-

-

Characterization:

-

Characterize the final conjugate to determine the degree of labeling (DOL) and confirm its integrity using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE.

-

Visualization of Workflows and Pathways

Two-Step Bioconjugation Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.

Caption: General workflow for a two-step bioconjugation.

Logical Relationship of Reaction Conditions

The diagram below outlines the key considerations and logical relationships for optimizing the bioconjugation reaction with this compound.

Caption: pH considerations for this compound reactions.

Conclusion

This compound is a versatile and powerful tool for the synthesis of well-defined bioconjugates. Its heterobifunctional nature allows for controlled, sequential reactions with primary amines and sulfhydryl groups, enabling the precise linkage of diverse molecules. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the solubility and pharmacokinetic profile of the resulting conjugates. A thorough understanding of its chemical properties and the pH-dependent reactivity of its functional groups is paramount for designing and executing successful bioconjugation strategies. By carefully controlling reaction conditions and employing appropriate purification and characterization techniques, researchers can leverage the capabilities of this compound to advance the development of novel therapeutics and diagnostic agents.

References

Navigating the Aqueous Environment: A Technical Guide to Mal-PEG6-NHS Ester Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-PEG6-N-hydroxysuccinimide (Mal-PEG6-NHS) ester in aqueous buffers. Aimed at professionals in research and drug development, this document offers critical data, detailed experimental protocols, and visual workflows to facilitate the effective use of this versatile heterobifunctional crosslinker in bioconjugation, antibody-drug conjugate (ADC) development, and other advanced applications.

Understanding the Solubility Profile of Mal-PEG6-NHS Ester

This compound is a valuable tool in bioconjugation, featuring a maleimide group for reaction with sulfhydryls (e.g., in cysteine residues) and an NHS ester for reaction with primary amines (e.g., in lysine residues). The polyethylene glycol (PEG) spacer, consisting of six ethylene glycol units, is designed to enhance the hydrophilicity and, consequently, the aqueous solubility of the molecule and its conjugates[1][2]. This can help to prevent aggregation and improve the pharmacokinetic properties of the resulting bioconjugates[3].

However, the solubility of this compound is a nuanced topic. While the PEG spacer does increase its solubility in aqueous media, it is not always readily soluble directly in aqueous buffers, especially those with high salt concentrations[4]. Many suppliers recommend an initial dissolution step in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before introduction into the final aqueous reaction mixture[5].

Factors Influencing Solubility

Several factors can impact the solubility of this compound in your specific experimental setup:

-

Buffer Composition and Ionic Strength : The solubility of PEGylated compounds can decrease with increasing salt concentrations. Therefore, the choice of buffer and its molarity are critical considerations.

-

pH : The pH of the buffer is a crucial parameter for the stability of both the NHS ester and the maleimide group. While pH may not directly impact the initial solubility as much as ionic strength, it governs the compound's stability in solution, which is an equally important factor for successful conjugation.

-

Temperature : While not extensively documented for this specific compound, temperature can influence the solubility of chemical compounds. For this compound, any use of heat to aid dissolution should be approached with caution due to the thermal sensitivity of the reactive groups.

-

Presence of Co-solvents : As indicated by technical datasheets, the presence of co-solvents like PEG300 and surfactants like Tween-80 can significantly enhance the solubility of this compound in aqueous formulations.

Quantitative Solubility Data

Obtaining precise, universally applicable quantitative solubility data for this compound in a variety of standard aqueous buffers is challenging due to the influencing factors mentioned above. However, the available information from technical literature and supplier datasheets provides some guidance.

| Solvent/Buffer System | Reported Solubility | Notes |

| Water / Aqueous Buffers (general) | ~10 mM | This is a general approximation for Mal-(PEG)n-NHS esters; solubility is known to decrease with increasing salt concentration. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~4.71 mM) | This formulation results in a clear solution, though the saturation point is not specified. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~4.71 mM) | Another formulation that yields a clear solution, with an unknown saturation point. |

| Organic Solvents (DMSO, DMF, DCM, Acetonitrile) | Readily Soluble | This compound is generally reported to be soluble in these common organic solvents. |

Note: The solubility of your specific batch of this compound may vary. It is always recommended to perform a small-scale solubility test in your buffer of choice before proceeding with a large-scale experiment.

Stability in Aqueous Buffers: A Critical Consideration

Beyond solubility, the stability of the reactive maleimide and NHS ester groups in aqueous buffers is paramount for successful conjugation.

-

NHS Ester Hydrolysis : The NHS ester is susceptible to hydrolysis, a competing reaction to the desired amidation with primary amines. The rate of hydrolysis is highly pH-dependent, increasing significantly with higher pH. The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.6. Therefore, it is crucial to prepare solutions of this compound immediately before use and to work efficiently.

-

Maleimide Group Stability : The maleimide group is generally more stable than the NHS ester in aqueous solutions. However, it can also undergo hydrolysis at pH values above 7.5, which reduces its specificity for sulfhydryl groups. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.

Experimental Protocols

The following protocols provide a detailed methodology for the dissolution and use of this compound in a typical bioconjugation workflow.

Protocol for Dissolving this compound

This protocol describes the recommended procedure for preparing a stock solution of this compound.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.

-

Prepare Stock Solution: Add a precise volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

-

Dissolve: Gently vortex the vial to ensure the compound is fully dissolved. If necessary, briefly centrifuge the vial to collect the solution at the bottom.

-

Immediate Use: This stock solution should be used immediately. Do not store aqueous solutions of this compound.

Two-Step Bioconjugation Protocol: Antibody-Drug Conjugation Example

This protocol outlines a typical two-step process for conjugating a molecule with a free sulfhydryl group (e.g., a cytotoxic drug) to an antibody.

Materials:

-

Antibody in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

This compound stock solution (from Protocol 3.1)

-

Sulfhydryl-containing molecule (e.g., drug)

-

Desalting columns

-

Reaction buffers (e.g., PBS, pH 7.2-7.5 for the first step; a buffer at pH 6.5-7.0 for the second step)

-

Quenching reagent (e.g., Tris or glycine solution)

Procedure:

Step 1: Reaction of this compound with Antibody

-

Prepare Antibody: Ensure the antibody is in an amine-free buffer at a suitable concentration.

-

Add Crosslinker: Add a calculated molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of the antibody.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Remove Excess Crosslinker: Immediately following incubation, remove the unreacted this compound using a desalting column equilibrated with the buffer for the next step (pH 6.5-7.0). This is a critical step to prevent unwanted side reactions.

Step 2: Reaction of Maleimide-Activated Antibody with Sulfhydryl-Containing Molecule

-

Combine Reactants: Add the sulfhydryl-containing molecule to the purified maleimide-activated antibody.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.

-

Quench Reaction (Optional): The reaction can be stopped by adding a quenching reagent such as a small molecule thiol (e.g., cysteine or 2-mercaptoethanol).

-

Purify Conjugate: Purify the final antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted drug and other byproducts.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Conclusion

This compound is a powerful and versatile crosslinker for researchers in drug development and the broader life sciences. While its solubility in aqueous buffers requires careful consideration, particularly regarding the need for initial dissolution in an organic solvent and the impact of buffer composition, its benefits in terms of conjugate hydrophilicity and stability are significant. By understanding the factors that influence its solubility and stability, and by following robust experimental protocols, researchers can effectively harness the potential of this compound to create novel and impactful bioconjugates. The information and protocols provided in this guide serve as a foundational resource to aid in the successful application of this important chemical tool.

References

Mal-PEG6-NHS Ester: A Technical Guide for Researchers

Introduction: Mal-PEG6-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This molecule incorporates a maleimide group, a hydrophilic hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester, enabling the covalent linkage of two different biomolecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the NHS ester targets primary amines, such as those on lysine residues. The PEG6 spacer enhances solubility and reduces immunogenicity of the resulting conjugate.

Core Properties of this compound

This section summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Weight | 530.53 g/mol [1] |

| Chemical Formula | C23H34N2O12[1] |

| CAS Number | 1599472-25-9[1] |

| Purity | Typically >95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous buffers. |

| Storage | Store at -20°C, desiccated. Protect from moisture. |

Bioconjugation Workflow: A Step-by-Step Protocol

The following is a generalized protocol for the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a therapeutic payload or a reporter molecule) using this compound.

Materials:

-

This compound

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Thiol-containing molecule

-

Anhydrous DMSO or DMF

-

Reaction buffer: Phosphate buffered saline (PBS), pH 7.2-7.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns or dialysis equipment for purification

Experimental Procedure:

Step 1: Reaction of this compound with the Amine-Containing Protein

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). This solution should be used immediately.

-

Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis or desalting into an appropriate buffer.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle stirring.

-

-

Purification:

-

Remove the excess, unreacted this compound using a desalting column or through dialysis against the reaction buffer (PBS, pH 7.2-7.5).

-

Step 2: Reaction of the Maleimide-Activated Protein with the Thiol-Containing Molecule

-

Conjugation Reaction:

-

Immediately add the thiol-containing molecule to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiol group.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, a small molecule thiol, such as cysteine or 2-mercaptoethanol, can be added to the reaction mixture.

-

-

Final Purification:

-

Purify the final conjugate to remove excess thiol-containing molecule and any reaction byproducts. This can be achieved through size exclusion chromatography (SEC), dialysis, or other appropriate purification methods.

-

-

Characterization:

-

Characterize the final conjugate to determine the degree of labeling (DOL), purity, and functional activity.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation process using this compound.

Caption: A diagram illustrating the two-step bioconjugation workflow using this compound.

Chemical Structure Diagram

The chemical structure of this compound is depicted below.

Caption: The chemical structure of this compound.

References

The PEG6 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEG Spacers in Bioconjugation

Polyethylene glycol (PEG) linkers are fundamental tools in bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1] The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles.[2] PEG spacers are particularly crucial in the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3] This guide provides a detailed examination of the hexaethylene glycol (PEG6) spacer, a commonly utilized linker in bioconjugation, summarizing its properties, applications, and relevant experimental methodologies.

The inclusion of a PEG spacer can enhance the solubility and stability of bioconjugates, reduce immunogenicity, and prolong circulation half-life by increasing the hydrodynamic radius of the molecule, which in turn reduces renal clearance.[1][4] The length of the PEG chain is a critical parameter that can be tuned to optimize the performance of the bioconjugate.

Core Properties of the PEG6 Spacer

The PEG6 spacer is a discrete PEG linker composed of six repeating ethylene glycol units. Its defined molecular weight and length provide greater homogeneity in the final bioconjugate compared to polydisperse PEG polymers. This homogeneity is a critical aspect for therapeutic applications and regulatory approval.

Physicochemical Properties

The physicochemical properties of the PEG6 spacer contribute significantly to its utility in bioconjugation. Its hydrophilic nature helps to counterbalance the hydrophobicity of many small molecule drugs and other moieties, thereby improving the overall solubility of the conjugate.

| Property | Value | Source |

| Molecular Formula (basic structure) | C12H26O7 | N/A |

| Molecular Weight (basic structure) | 282.33 g/mol | N/A |

| Molecular Weight (m-PEG6-alcohol) | 296.4 g/mol | |

| Molecular Weight (Amino-PEG6-amine) | 324.41 g/mol | |

| Molecular Weight (PEG6-(CH2CO2H)2) | 354.4 g/mol | |

| Molecular Weight (Mal-PEG6-acid) | 433.5 g/mol | |

| Molecular Weight (Mal-PEG6-NHS ester) | 530.52 g/mol | |

| Molecular Weight (Fmoc-NH-PEG6-CH2CH2COOH) | 575.60 g/mol | |

| Solubility | Soluble in water, DMSO, DMF, DCM |

Impact on Bioconjugate Performance

The length of the PEG spacer has a direct impact on the biological performance of the resulting conjugate. Studies comparing different PEG lengths have demonstrated that PEG6 offers a favorable balance of properties for certain applications.

| Parameter | Observation with PEG6 Spacer | Source |

| Serum Stability (Half-life) | Increased serum stability compared to shorter PEG linkers (e.g., T1/2 of 584±20 hours for a PEG6 analog vs. 246±4 hours for a PEG2 analog). | |

| Hydrophilicity (LogD) | Contributes to increased hydrophilicity of the conjugate (LogD of -2.50 ± 0.09 for a 68Ga-NOTA-PEG6-RM26 conjugate). | |

| Tumor-to-Kidney Ratio | High tumor-to-kidney ratio (9.7 at 4h for a 177Lu-labeled PEG6 derivative), indicating favorable biodistribution for targeted radionuclide therapy. | |

| PROTAC Ternary Complex Formation | The flexibility and length of the PEG linker, including PEG6, are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. |

Applications of the PEG6 Spacer

The versatile properties of the PEG6 spacer make it suitable for a wide range of bioconjugation applications, most notably in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG6 spacer can be incorporated into the linker to improve the ADC's physicochemical properties, such as solubility and stability, and to potentially allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and its length and flexibility, often provided by a PEG6 spacer, are crucial for the formation of a productive ternary complex.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of bioconjugation strategies involving PEG6 spacers. Below are representative protocols for key experiments.

Protocol 1: Solid-Phase Synthesis of a PEG6-ylated Peptide

This protocol describes the manual solid-phase synthesis of a peptide with an N-terminal PEG6 modification using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-NH-PEG6-COOH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

PEG6 Coupling: For the final coupling step, use Fmoc-NH-PEG6-COOH following the same procedure as for the amino acids.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal PEG6.

-

Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the PEG6-ylated peptide by mass spectrometry and analytical HPLC.

Protocol 2: NHS Ester-Mediated PEGylation of a Protein with a PEG6 Linker

This protocol outlines the general procedure for labeling a protein with an NHS-ester-functionalized PEG6 linker.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

PEG6-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Reagent Preparation:

-

Equilibrate the PEG6-NHS ester vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the PEG6-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer using dialysis or a desalting column.

-

Adjust the protein concentration (e.g., 1-10 mg/mL).

-

-

PEGylation Reaction:

-

Add a calculated molar excess of the PEG6-NHS ester solution to the protein solution while gently stirring. A 10- to 50-fold molar excess is a common starting point.

-

The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG6-NHS ester.

-

-

Purification:

-

Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

-

-

Characterization:

-

Determine the degree of PEGylation using methods such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, or HPLC.

-

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC containing a PEG6 linker.

Materials:

-

Cell line expressing the target protein

-

PROTAC with PEG6 linker

-

Cell culture medium and supplements

-

DMSO (for PROTAC stock solution)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution.

-

Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and boil the samples for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of protein degradation.

-

Visualization of a General Bioconjugation Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment, from initial design to final characterization.

Conclusion

The PEG6 spacer is a valuable and versatile tool in the field of bioconjugation. Its well-defined structure and favorable physicochemical properties, particularly its hydrophilicity and optimal length for many applications, make it a frequent choice for the development of complex therapeutics such as ADCs and PROTACs. A thorough understanding of its characteristics, coupled with robust experimental protocols, is essential for researchers and drug development professionals to effectively harness the potential of PEG6-mediated bioconjugation in creating next-generation therapies.

References

A Technical Guide to Heterobifunctional Crosslinkers: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with high specificity and control. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties. This unique characteristic allows for sequential, stepwise conjugation, minimizing the formation of undesirable homopolymers and ensuring the precise formation of well-defined bioconjugates.[1][2] This technical guide provides a comprehensive overview of the core principles, chemistries, applications, and methodologies associated with heterobifunctional crosslinkers, empowering researchers to effectively utilize these versatile reagents in their work, from basic research to the development of novel therapeutics.

Core Concepts of Heterobifunctional Crosslinking

The primary advantage of heterobifunctional crosslinkers lies in their ability to facilitate a controlled, two-step conjugation process.[1][3] This is achieved by selecting a crosslinker with two reactive groups that target different functional groups on the biomolecules to be conjugated. The most commonly targeted functional groups on proteins are primary amines (-NH2) found in lysine residues and the N-terminus, and sulfhydryl groups (-SH) found in cysteine residues.[1]

The general workflow for a two-step conjugation using a heterobifunctional crosslinker is as follows:

-

Activation of the First Molecule: The first biomolecule is reacted with the heterobifunctional crosslinker, targeting a specific functional group. The reaction conditions are optimized to ensure efficient labeling of the molecule with the crosslinker.

-

Removal of Excess Crosslinker: Unreacted crosslinker is removed from the activated molecule solution to prevent unwanted side reactions in the subsequent step. This is typically achieved through dialysis or size-exclusion chromatography.

-

Conjugation to the Second Molecule: The second biomolecule, which possesses the functional group targeted by the second reactive moiety of the crosslinker, is added to the purified, activated first molecule. This initiates the second covalent linkage, resulting in the formation of the desired conjugate.

This stepwise approach provides a high degree of control over the conjugation process, leading to higher yields of the desired bioconjugate and a more homogenous product.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the chemistries of their reactive groups. The choice of crosslinker depends on the available functional groups on the target biomolecules and the desired properties of the final conjugate, such as spacer arm length, cleavability, and water solubility.

Common Reactive Group Combinations:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: These are the most common type of heterobifunctional crosslinkers. One end typically contains an amine-reactive group like an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines. The other end has a sulfhydryl-reactive group, such as a maleimide, which specifically reacts with free sulfhydryl groups.

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These reagents contain a carbonyl-reactive group (e.g., hydrazide) and a sulfhydryl-reactive group. Carbonyl groups can be naturally present or introduced into biomolecules like glycoproteins.

-

Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., aryl azide or diazirine). The photoreactive group remains inert until activated by UV light, at which point it can non-selectively insert into C-H or N-H bonds of a nearby molecule. This allows for the capture of transient or weak interactions.

-

"Click" Chemistry Crosslinkers: These crosslinkers incorporate bioorthogonal reactive groups, such as azides and alkynes, which react specifically and efficiently with each other. This allows for highly specific and robust conjugation.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is a critical step in the design of a bioconjugation experiment. The following tables summarize key quantitative parameters for several common heterobifunctional crosslinkers to aid in this selection process.

Table 1: Amine-to-Sulfhydryl Heterobifunctional Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Group 1 (Amine) | Reactive Group 2 (Sulfhydryl) |

| SMCC | 8.3 | No | No | NHS Ester | Maleimide |

| Sulfo-SMCC | 8.3 | Yes | No | Sulfo-NHS Ester | Maleimide |

| GMBS | 6.8 | Yes | No | NHS Ester | Maleimide |

| LC-SPDP | 6.8 | No | Yes (Disulfide) | NHS Ester | Pyridyldithiol |

| Sulfo-LC-SPDP | 6.8 | Yes | Yes (Disulfide) | Sulfo-NHS Ester | Pyridyldithiol |

Table 2: Photoreactive Heterobifunctional Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 | Reactive Group 2 (Photoreactive) |

| NHS-ASA | 9.2 | NHS Ester (Amine) | Aryl Azide |

| Sulfo-SANPAH | 18.2 | Sulfo-NHS Ester (Amine) | Phenyl Azide |

| SDA | 7.7 | NHS Ester (Amine) | Diazirine |

Table 3: Click Chemistry-Enabled Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Clickable Handle |

| NHS-Azide | NHS Ester (Amine) | Azide |

| NHS-Alkyne | NHS Ester (Amine) | Alkyne |

| Maleimide-Azide | Maleimide (Sulfhydryl) | Azide |

| Maleimide-Alkyne | Maleimide (Sulfhydryl) | Alkyne |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.

Protocol 1: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC

This protocol outlines the general procedure for conjugating a small molecule drug containing a sulfhydryl group to an antibody using the water-soluble heterobifunctional crosslinker Sulfo-SMCC.

Materials:

-

Antibody solution (e.g., in 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2)

-

Sulfo-SMCC (freshly prepared 10 mg/mL solution in deionized water)

-

Sulfhydryl-containing drug

-

Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2)

-

Desalting column or dialysis equipment

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M β-mercaptoethanol)

Procedure:

-

Antibody Preparation: Prepare the antibody in an amine-free and sulfhydryl-free conjugation buffer.

-

Sulfo-SMCC Activation of Antibody:

-

Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening.

-

Add a 10- to 50-fold molar excess of the freshly prepared Sulfo-SMCC solution to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Sulfo-SMCC:

-

Remove the unreacted Sulfo-SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the conjugation buffer.

-

-

Conjugation with Sulfhydryl-Containing Drug:

-

Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the conjugation reaction, add a quenching solution (e.g., β-mercaptoethanol to a final concentration of 1 mM) to react with any remaining maleimide groups. Incubate for 15 minutes at room temperature.

-

-

Purification of the Antibody-Drug Conjugate:

-

Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.

-

Protocol 2: Identification of Protein-Protein Interactions using a Photoreactive Crosslinker

This protocol describes the use of a membrane-permeable photoreactive crosslinker to capture and identify intracellular protein-protein interactions.

Materials:

-

Cultured cells

-

Membrane-permeable photoreactive crosslinker (e.g., a diazirine-based NHS ester)

-

Lysis buffer

-

UV lamp (e.g., 365 nm)

-

Immunoprecipitation reagents (antibodies, beads)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Labeling with the Crosslinker:

-

Incubate the cultured cells with the photoreactive crosslinker for a specific period to allow for cell uptake and reaction of the NHS ester with intracellular proteins.

-

-

Photo-Crosslinking:

-

Expose the cells to UV light for a short duration to activate the photoreactive group and induce crosslinking between interacting proteins.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.

-

-

Immunoprecipitation:

-

Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.

-

-

Analysis:

-

Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.

-

Protocol 3: Cell Surface Protein Crosslinking using Sulfo-SMCC

This protocol outlines a method for crosslinking proteins on the surface of living cells using the membrane-impermeable crosslinker Sulfo-SMCC.

Materials:

-

Cultured cells in suspension or adherent

-

Sulfo-SMCC

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cells with ice-cold PBS to remove any amine-containing media components.

-

Crosslinking Reaction:

-

Resuspend or cover the cells with ice-cold PBS.

-

Add Sulfo-SMCC to a final concentration of 0.5-5 mM.

-

Incubate on ice for 30-60 minutes.

-

-

Quenching:

-

Add quenching buffer to a final concentration of 20-50 mM to stop the reaction.

-

Incubate for 15 minutes on ice.

-

-

Cell Lysis and Analysis:

-

Wash the cells with PBS to remove excess crosslinker and quenching buffer.

-

Lyse the cells and analyze the crosslinked proteins by SDS-PAGE and Western blotting or mass spectrometry.

-

Visualizations of Workflows and Pathways

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental workflows.

Experimental Workflow: Two-Step Protein Conjugation

Caption: A generalized workflow for a two-step protein conjugation using a heterobifunctional crosslinker.

Signaling Pathway: Capturing a Transient Protein-Protein Interaction

Caption: A diagram illustrating the use of a photoreactive crosslinker to capture a transient interaction between Protein A and Protein B in a signaling pathway.

Conclusion

Heterobifunctional crosslinkers are indispensable tools in modern biochemistry and drug development. Their ability to facilitate controlled, stepwise reactions enables the creation of highly specific and well-defined bioconjugates for a wide range of applications, from fundamental research into protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates. By understanding the core principles, different chemistries, and experimental protocols associated with these reagents, researchers can effectively leverage their power to advance scientific discovery.

References

Mal-PEG6-NHS Ester: An In-Depth Technical Guide to its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, the precise and stable linkage of bioactive molecules to delivery vectors is paramount. Mal-PEG6-NHS ester has emerged as a key heterobifunctional crosslinker, enabling the covalent conjugation of amine- and sulfhydryl-containing molecules. Its architecture, featuring a maleimide group, a six-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, offers a versatile platform for the development of sophisticated drug delivery systems.[1][2][3] This guide provides a comprehensive overview of the core applications of this compound in drug discovery, with a focus on antibody-drug conjugates (ADCs) and nanoparticle-based drug delivery.

Chemical Properties and Reaction Mechanism

This compound is a non-cleavable linker designed for bioconjugation.[4][5] The NHS ester moiety reacts with primary amines, such as those found on the lysine residues of antibodies, to form stable amide bonds. The maleimide group, on the other hand, specifically reacts with sulfhydryl groups, typically from cysteine residues, to form a stable thioether linkage. The central PEG6 spacer is hydrophilic, which helps to increase the solubility and stability of the resulting conjugate, reduce aggregation, and potentially decrease immunogenicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C23H34N2O12 | |

| Molecular Weight | 530.5 g/mol | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF |

Core Applications in Drug Discovery

The unique properties of this compound make it a valuable tool in several areas of drug discovery, primarily in the construction of targeted therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This compound is instrumental in the synthesis of ADCs through a two-step conjugation process.

Logical Workflow for ADC Synthesis using this compound

Caption: Workflow for ADC synthesis using a two-step conjugation with this compound.

Experimental Protocol: Two-Step ADC Synthesis

This protocol outlines the general procedure for conjugating a thiol-containing cytotoxic payload to an antibody using this compound.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Thiolated cytotoxic payload

-

Reaction buffers (e.g., Phosphate buffer, pH 7.2-7.5 for maleimide reaction; Borate or Carbonate buffer, pH 8.0-8.5 for NHS ester reaction)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS. Adjust the antibody concentration to 1-10 mg/mL.

-

Antibody Activation (NHS Ester Reaction):

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

-

Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Remove the excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 7.2).

-

-

Payload Conjugation (Maleimide Reaction):

-

Dissolve the thiol-containing payload in a suitable solvent.

-

Add a 1.5- to 5-fold molar excess of the thiolated payload to the activated antibody solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine.

-

Purification: Purify the resulting ADC using SEC to remove unconjugated payload and other small molecules.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

-

Purity and Aggregation: Assess the purity and presence of aggregates using SEC.

-

In vitro cytotoxicity: Evaluate the potency of the ADC on target and non-target cell lines to determine the IC50 value.

-

Table 2: Representative Data for ADCs Utilizing PEG Linkers

| Parameter | ADC with PEG Linker (Representative) | Control ADC (Non-PEGylated) | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 7.3 | 3.5 - 4.0 | |

| In Vitro Cytotoxicity (IC50) | 10 - 100 ng/mL (on target cells) | 50 - 500 ng/mL (on target cells) | |

| In Vivo Efficacy (Tumor Growth Inhibition) | High | Moderate to High | |

| Plasma Half-life | Increased | Baseline |

Note: The data presented are representative values from studies using various PEG linkers and are intended for comparative purposes. Actual values will vary depending on the specific antibody, payload, and linker length.

Nanoparticle-Based Drug Delivery

This compound is also employed to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery. This surface modification can enhance circulation time, improve stability, and enable the attachment of targeting ligands.

Signaling Pathway for Targeted Nanoparticle Uptake

References

- 1. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 2. This compound, 1599472-25-9 | BroadPharm [broadpharm.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Surface characterization of nanomaterials and nanoparticles: Important needs and challenging opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody Labeling using Mal-PEG6-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG6-NHS ester is a heterobifunctional crosslinker that is invaluable in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2][3] This reagent facilitates the covalent attachment of molecules to antibodies and other proteins. It features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues) and a maleimide group that specifically targets sulfhydryl groups (from cysteine residues).[4][5] The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances the water solubility of the linker and the resulting conjugate.

This document provides a comprehensive guide to utilizing this compound for antibody labeling, including detailed experimental protocols, data presentation tables, and visual diagrams of the workflow and relevant biological pathways.

Chemical Properties and Reaction Mechanism

The this compound enables a two-step conjugation process. The NHS ester forms a stable amide bond with primary amines at a pH range of 7.2 to 8.5. Concurrently or sequentially, the maleimide group forms a stable thioether bond with sulfhydryl groups, optimally at a pH of 6.5 to 7.5. It is crucial to control the pH to ensure the specific reactivity of each group and to minimize hydrolysis of the NHS ester, which is more prevalent at higher pH.

Key Applications

The primary application of this compound is in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy. In this context, the linker connects a monoclonal antibody that targets a specific tumor antigen to a potent cytotoxic drug. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity. Other applications include the attachment of fluorescent dyes for imaging, biotin for detection, or other functional molecules to antibodies for various research and diagnostic purposes.

Experimental Protocols

Protocol 1: Two-Step Antibody Labeling via Lysine and Cysteine Residues

This protocol describes the labeling of an antibody by first reacting the this compound with the antibody's lysine residues, followed by the conjugation of a thiol-containing molecule (e.g., a cytotoxic drug or a fluorescent probe) to the maleimide group.

Materials:

-

Antibody of interest (free of amine-containing stabilizers like BSA)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer A: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5

-

Reaction Buffer B: 10-100 mM Phosphate Buffer, pH 7.0-7.5, containing 1 mM EDTA

-

Thiol-containing molecule (e.g., drug, dye)

-

Quenching solution: 1 M Tris or Glycine

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Step 1: Antibody Preparation

-

If necessary, purify the antibody to remove any amine-containing buffers or stabilizers using a desalting column or dialysis, exchanging the buffer with Reaction Buffer A.

-

Determine the antibody concentration by measuring absorbance at 280 nm.

Step 2: NHS Ester Reaction (Amine Coupling)

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

Step 3: Removal of Excess Linker

-

Purify the antibody-linker conjugate to remove unreacted this compound using a desalting column or dialysis against Reaction Buffer B.

Step 4: Maleimide Reaction (Thiol Coupling)

-

If the antibody's disulfide bonds need to be reduced to generate free thiols, treat the antibody with a reducing agent like DTT or TCEP. Follow established protocols for antibody reduction and subsequent removal of the reducing agent.

-

Dissolve the thiol-containing molecule in an appropriate solvent.

-

Add a 10- to 20-fold molar excess of the thiol-containing molecule to the purified antibody-linker conjugate.

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

Step 5: Quenching and Purification

-

Quench any unreacted maleimide groups by adding a thiol-containing compound like cysteine.

-

Purify the final antibody conjugate to remove excess reagents and byproducts using size-exclusion chromatography, tangential flow filtration, or ion-exchange chromatography.

Data Presentation: Quantitative Parameters for Antibody Labeling

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| This compound Molar Excess | 5 - 20 fold | The optimal ratio depends on the number of available lysines and the desired degree of labeling. |

| NHS Ester Reaction pH | 8.0 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. |

| NHS Ester Reaction Time | 1 - 4 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yield. |

| Thiol-Molecule Molar Excess | 10 - 20 fold | Ensures efficient conjugation to the maleimide groups. |

| Maleimide Reaction pH | 7.0 - 7.5 | Optimal for specific reaction with thiols and minimizes maleimide hydrolysis. |

| Maleimide Reaction Time | 2 hours at RT or overnight at 2-8°C | Protect from light and oxygen. |

Characterization of the Labeled Antibody

After purification, it is essential to characterize the antibody conjugate to determine the drug-to-antibody ratio (DAR), purity, and functionality.

| Characterization Technique | Purpose |

| UV-Vis Spectroscopy | Determine protein concentration and degree of labeling (if the label has a distinct absorbance). |

| Size-Exclusion Chromatography (SEC-HPLC) | Assess aggregation and purity of the conjugate. |

| Hydrophobic Interaction Chromatography (HIC) | Separate and quantify species with different drug-to-antibody ratios (DAR). |

| Mass Spectrometry (LC-MS) | Determine the exact molecular weight of the conjugate and confirm the DAR. |

| ELISA / Flow Cytometry | Evaluate the binding affinity and biological activity of the antibody conjugate. |

Visualizations

Experimental Workflow for Antibody Labeling

Caption: Workflow for two-step antibody labeling.

Signaling Pathway Example: ADC Targeting HER2 in Cancer

This diagram illustrates a simplified signaling pathway targeted by an antibody-drug conjugate (ADC) against the HER2 receptor, a common target in breast cancer therapy.

Caption: ADC mechanism of action targeting HER2.

References

Application Notes and Protocols for Protein Conjugation with Mal-PEG6-NHS Ester

Introduction

Mal-PEG6-NHS ester is a heterobifunctional crosslinker used to conjugate proteins and other molecules.[1][2][3] This reagent contains an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a 6-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (like those on lysine residues and the N-terminus of proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups (from cysteine residues) to form stable thioether bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

This two-step reaction process allows for controlled conjugation, minimizing undesirable side reactions like self-conjugation and polymerization. These application notes provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals on how to perform protein conjugation using this compound, including protocols for the reaction, purification, and characterization of the conjugate, as well as a troubleshooting guide.

Chemical Reaction Pathway

The conjugation process occurs in two sequential steps. First, the NHS ester of the this compound reacts with primary amines on the protein surface. Following the removal of the excess linker, the maleimide group of the now protein-bound linker reacts with a sulfhydryl group on a second molecule or a reduced cysteine on the same or a different protein.

Caption: Chemical reaction pathway for protein conjugation.

Experimental Protocols

Materials and Reagents

-

This compound

-

Protein to be conjugated (Protein-NH₂)

-

Sulfhydryl-containing molecule (Molecule-SH) (if applicable)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification: Desalting columns (e.g., PD-10), Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) system.

-

Characterization: SDS-PAGE, UV-Vis Spectrophotometer, Mass Spectrometry (optional).

Experimental Workflow Diagram

Caption: General experimental workflow for protein conjugation.

Detailed Protocol

Step 1: Preparation of Reagents

-

Protein Solution: Prepare the amine-containing protein (Protein-NH₂) in the Reaction Buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, dialyze the protein against the Reaction Buffer.

-

Linker Solution: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the linker in solution as the NHS ester readily hydrolyzes.

Step 2: NHS Ester Reaction (Amine Coupling)

-

Calculate the volume of the linker solution needed to achieve a 10- to 50-fold molar excess relative to the protein. The optimal ratio should be determined empirically.

-

Add the calculated volume of the linker solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

Step 3: Removal of Excess Linker

-

Immediately after the incubation, remove the unreacted this compound using a desalting column or through dialysis against the Reaction Buffer. This step is crucial to prevent the quenching of the maleimide group in the subsequent step.

Step 4: Maleimide Reaction (Sulfhydryl Coupling)

-

If conjugating to a sulfhydryl-containing molecule (Molecule-SH), ensure it is ready for immediate addition. If the protein itself contains cysteine residues to be conjugated, they may need to be reduced first using a reagent like TCEP. If using TCEP, it does not need to be removed before the maleimide reaction.

-

Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. A 1.1- to 5-fold molar excess of the sulfhydryl molecule is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Step 5: Purification of the Final Conjugate

-

Purify the final protein conjugate from unreacted protein, linker, and other byproducts. The choice of method depends on the physicochemical properties of the conjugate.

-

Size-Exclusion Chromatography (SEC): Efficient for removing unreacted small molecules and separating aggregated from non-aggregated protein.

-

Ion-Exchange Chromatography (IEX): Often the method of choice for separating PEGylated from un-PEGylated protein, as PEGylation can alter the surface charge.

-

Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary method to IEX.

-

Reverse Phase Chromatography (RP-HPLC): Useful for analytical scale separation and identification of conjugation sites.

-

Step 6: Characterization of the Conjugate

-

SDS-PAGE: Analyze the purified conjugate to assess the increase in molecular weight and the purity of the sample. A shift in the band and the absence of bands corresponding to the unconjugated protein indicate a successful reaction. Smearing on the gel may indicate a heterogeneous population of conjugated molecules.

-

UV-Vis Spectroscopy: Determine the protein concentration and the degree of labeling (if a chromophore is introduced).

-

Mass Spectrometry: To confirm the exact mass of the conjugate and determine the number of attached linkers.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison. Below are example tables that can be used to present experimental results.

Table 1: Optimization of Molar Excess of this compound

| Molar Excess of Linker (Linker:Protein) | Conjugation Efficiency (%)* | Aggregation (%) |

| 5:1 | 45 | <1 |

| 10:1 | 75 | 2 |

| 20:1 | 90 | 5 |

| 50:1 | 92 | 15 |

*Determined by densitometry of SDS-PAGE gels or HPLC analysis.

Table 2: Comparison of Purification Methods for the Protein-PEG Conjugate